molecular formula C5H10O5 B583855 D-Lyxose-2-13C CAS No. 83379-39-9

D-Lyxose-2-13C

Cat. No.: B583855
CAS No.: 83379-39-9
M. Wt: 151.122
InChI Key: PYMYPHUHKUWMLA-RYINFSMFSA-N
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Description

D-Lyxose-2-13C is a labeled compound where the carbon atom at position 2 is replaced with the stable isotope carbon-13. D-Lyxose itself is a rare sugar, a pentose monosaccharide, which is an epimer of D-xylose. The labeling with carbon-13 makes it particularly useful in various scientific studies, including metabolic research and reaction mechanism studies.

Mechanism of Action

Target of Action

D-Lyxose-2-13C is a stable isotope of D-Lyxose . D-Lyxose is an endogenous metabolite , which means it is naturally produced within the body. The primary targets of this compound are likely to be the same as those of D-Lyxose, which include various metabolic enzymes and proteases .

Mode of Action

It is known that stable isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . This suggests that this compound may interact with its targets in a similar manner, serving as a tracer in biochemical reactions.

Biochemical Pathways

D-Lyxose is involved in various biochemical pathways. It is converted into xylulose by D-Lyxose isomerase , an important aldose-ketose isomerase that catalyzes the reverse isomerization reaction between D-xylulose and D-lyxose, as well as D-fructose and D-mannose . This suggests that this compound could be involved in similar biochemical pathways, affecting the metabolism of these sugars.

Pharmacokinetics

It is known that deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . This suggests that the ADME properties of this compound could be influenced by its isotopic labeling, potentially affecting its bioavailability.

Biochemical Analysis

Biochemical Properties

D-Lyxose-2-13C interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is D-Lyxose isomerase (d-LI), an important aldose-ketose isomerase . This enzyme catalyzes the reverse isomerization reaction between D-xylulose and D-Lyxose, as well as D-fructose and D-mannose .

Cellular Effects

The effects of this compound on cells and cellular processes are primarily mediated through its interactions with D-Lyxose isomerase. This enzyme plays a crucial role in microbial pentose metabolism . The isomerization reactions it catalyzes influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The D-Lyxose isomerase enzyme, which interacts with this compound, is highly specific for the substrate D-Lyxose . This specificity influences the enzyme’s activity and the subsequent biochemical reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, the D-Lyxose isomerase from Bacillus velezensis exhibited a maximum activity at 55 °C and pH 6.5, and approximately 110.75 g/L D-mannose was obtained from 500 g/L D-fructose in 6 h by the recombinant enzyme .

Metabolic Pathways

This compound is involved in various metabolic pathways. The D-Lyxose isomerase enzyme, which interacts with this compound, plays a crucial role in microbial pentose metabolism . It catalyzes the isomerization reaction between D-Lyxose and D-xylulose, D-mannose and D-fructose, as well as L-ribose and L-ribulose .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of D-Lyxose-2-13C can be achieved through chemical synthesis or enzymatic methods. One common chemical synthesis method involves the oxidation of D-galactose to D-galactonic acid, followed by the conversion to its calcium or barium salt. This salt is then subjected to oxidative degradation, often catalyzed by trifluoroacetate ferric, to yield this compound . Enzymatic methods involve the use of specific enzymes like D-lyxose isomerase, which catalyzes the isomerization of D-xylulose to D-lyxose .

Industrial Production Methods

Industrial production of this compound typically involves the use of labeled metabolic precursors and appropriate catalysts to achieve the desired isotopic labeling. The process is optimized to ensure high yield and purity, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

D-Lyxose-2-13C undergoes various chemical reactions, including:

Common Reagents and Conditions

    Isomerization: Enzymatic reactions using D-lyxose isomerase under mild conditions.

    Oxidation: Using oxidizing agents like hydrogen peroxide or ferric acetate.

    Reduction: Employing reducing agents such as sodium borohydride.

Major Products

    Isomerization: Produces D-xylulose.

    Oxidation: Yields D-lyxonic acid.

    Reduction: Results in D-lyxitol.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

D-Lyxose-2-13C is unique due to its isotopic labeling, which allows for precise tracking and analysis in scientific studies. Its specific labeling at the carbon-2 position makes it particularly valuable for studying detailed reaction mechanisms and metabolic pathways.

Biological Activity

D-Lyxose-2-13C is a stable isotope-labeled sugar that has gained attention in metabolic studies due to its unique properties and potential applications in tracing metabolic pathways. This article explores the biological activity of this compound, focusing on its metabolic roles, applications in research, and implications for understanding carbohydrate metabolism.

Overview of this compound

D-Lyxose is an aldohexose sugar that is structurally similar to D-ribose and D-glucose. The incorporation of the stable isotope carbon-13 (13C^{13}C) at the second carbon position allows researchers to track its metabolic fate in biological systems. The use of stable isotopes in metabolic studies provides insights into the dynamics of carbohydrate metabolism, energy production, and cellular function.

Metabolic Pathways Involving this compound

D-Lyxose participates in various metabolic pathways, including glycolysis and the pentose phosphate pathway (PPP). The following table summarizes key metabolic pathways where this compound is involved:

Pathway Role of this compound
GlycolysisActs as a substrate for energy production through conversion to pyruvate.
Pentose Phosphate PathwayContributes to the generation of NADPH and ribose-5-phosphate for nucleotide synthesis.
Amino Acid SynthesisServes as a precursor for certain amino acids through transaldolase reactions.

Biological Activity and Research Findings

Research has demonstrated that this compound can be effectively utilized to study metabolic fluxes in various biological systems. Notable findings include:

  • Metabolic Flux Analysis : Studies have shown that using 13C^{13}C-labeled sugars like D-Lyxose can help elucidate the flux through glycolytic and PPP pathways. For instance, Antoniewicz et al. (2009) highlighted how 13C^{13}C tracers can improve the accuracy of flux estimations in cancer cell lines, revealing distinct metabolic adaptations in tumor environments .
  • Stable Isotope Probing : A study by Boros et al. (2003) emphasized the utility of 13C^{13}C labeling in tracing carbon metabolism across different organisms, including bacteria and mammals. This approach allows researchers to visualize how carbohydrates are metabolized under varying physiological conditions .
  • Nutrient Routing : The analysis of 13C^{13}C labeling patterns has provided insights into nutrient routing within cells, helping to determine how different dietary carbohydrates contribute to energy production and biosynthesis .

Case Studies

Several case studies illustrate the application of this compound in understanding metabolic processes:

  • Cancer Metabolism : In a study examining glucose metabolism in cancer cells, researchers used this compound to trace its incorporation into nucleotides and amino acids, revealing altered metabolic pathways that support rapid cell proliferation .
  • Microbial Metabolism : Research involving soil microbial communities demonstrated how stable isotope probing with this compound could track carbon flow from sugars into microbial biomass, providing insights into soil carbon cycling processes .

Properties

CAS No.

83379-39-9

Molecular Formula

C5H10O5

Molecular Weight

151.122

IUPAC Name

(2S,3S,4R)-2,3,4,5-tetrahydroxypentanal

InChI

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4-,5-/m1/s1/i3+1

InChI Key

PYMYPHUHKUWMLA-RYINFSMFSA-N

SMILES

C(C(C(C(C=O)O)O)O)O

Origin of Product

United States

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